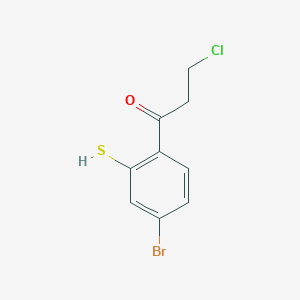![molecular formula C11H9N3O4 B14045151 (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid is a complex organic compound characterized by the presence of an azidomethyl group attached to a phenyl ring, along with a hydroxy and oxo functional group on a butenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azidomethyl Group:
Formation of the Butenoic Acid Backbone: The butenoic acid backbone can be synthesized through aldol condensation reactions, where an aldehyde and a ketone react in the presence of a base to form the desired product.
Coupling of the Two Fragments: The final step involves coupling the azidomethyl phenyl fragment with the butenoic acid backbone under suitable reaction conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd-C) catalyst
Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products Formed
Oxidation: Formation of a carbonyl compound from the hydroxy group
Reduction: Formation of an amine from the azide group
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s azide group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes to form stable triazole linkages, enabling the labeling and tracking of biomolecules. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
(E)-4-[3-(aminomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid: Similar structure but with an amine group instead of an azide group.
(E)-4-[3-(methyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid: Similar structure but with a methyl group instead of an azidomethyl group.
Uniqueness
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. The combination of hydroxy, oxo, and azidomethyl groups in a single molecule provides a versatile platform for various chemical transformations and applications.
属性
分子式 |
C11H9N3O4 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC 名称 |
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5+ |
InChI 键 |
ZIRLWIWYZCQZJW-WEVVVXLNSA-N |
手性 SMILES |
C1=CC(=CC(=C1)/C(=C\C(=O)C(=O)O)/O)CN=[N+]=[N-] |
规范 SMILES |
C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


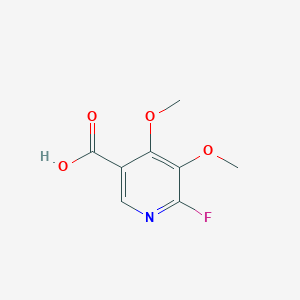
![6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one](/img/structure/B14045073.png)
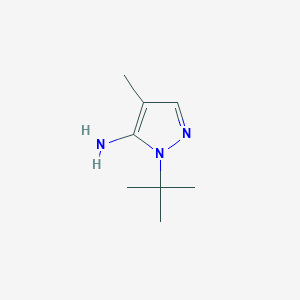
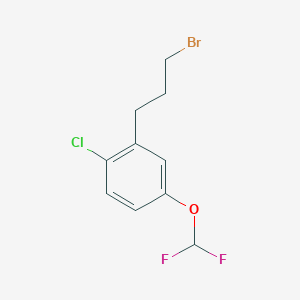
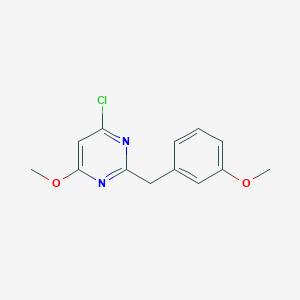

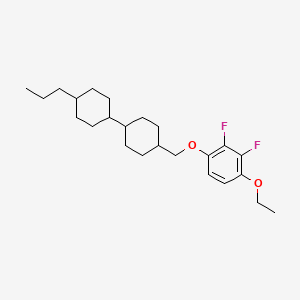

![[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)

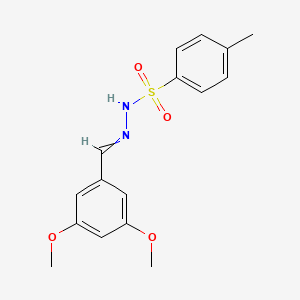
![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14045124.png)

